8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one is a synthetic compound that features a quinoline core structure substituted with a piperidine moiety.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various receptors and enzymes, leading to a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways due to their interaction with various receptors and enzymes .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline and piperidine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine have a quinoline core and are known for their antimalarial properties.
Uniqueness
8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the piperidine and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
8-fluoro-1-(2-piperidin-1-ylethyl)-3,4-dihydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c17-14-6-4-5-13-7-8-15(20)19(16(13)14)12-11-18-9-2-1-3-10-18/h4-6H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUXXUVDAOVVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)CCC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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